
Dspe-N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) (Dspe-N3) is a lipid molecule that has gained significant attention in biochemical research. It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is particularly useful in the formation of liposomes and nanoparticles for drug delivery systems due to its ability to form stable lipid bilayers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) typically involves the introduction of an azide group to the phosphoethanolamine moiety. This can be achieved through a series of chemical reactions starting from 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. The azide group is introduced using sodium azide in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, controlled reaction temperatures, and efficient purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly specific and efficient, making them ideal for bioconjugation and the formation of complex molecular structures .
Common Reagents and Conditions
CuAAC Reaction: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
SPAAC Reaction: Does not require a catalyst and can proceed under mild conditions, making it suitable for sensitive biological applications
Major Products
The major products formed from these reactions are triazole-linked compounds, which are stable and can be used for various applications, including drug delivery and molecular imaging .
Wissenschaftliche Forschungsanwendungen
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Integral in the development of drug delivery systems, particularly liposomes and nanoparticles, for targeted therapy.
Industry: Utilized in the production of functionalized materials for various industrial applications
Wirkmechanismus
The mechanism of action of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) involves its ability to undergo click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of molecules. The resulting triazole-linked compounds can interact with specific molecular targets and pathways, depending on the attached functional groups .
Vergleich Mit ähnlichen Verbindungen
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) is unique due to its azide functionality, which allows for click chemistry reactions. Similar compounds include:
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(dibenzocyclooctyne): Contains a dibenzocyclooctyne group for strain-promoted alkyne-azide cycloaddition.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(biotin): Functionalized with biotin for biotin-streptavidin interactions.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(polyethylene glycol): Conjugated with polyethylene glycol for increased solubility and reduced immunogenicity
These compounds share similar lipid structures but differ in their functional groups, which confer distinct properties and applications.
Eigenschaften
Molekularformel |
C43H83N4O9P |
|---|---|
Molekulargewicht |
831.1 g/mol |
IUPAC-Name |
[(2R)-3-[2-[(2-azidoacetyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C43H83N4O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(49)53-38-40(39-55-57(51,52)54-36-35-45-41(48)37-46-47-44)56-43(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39H2,1-2H3,(H,45,48)(H,51,52)/t40-/m1/s1 |
InChI-Schlüssel |
ZIQJHLAPBLHPFF-RRHRGVEJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


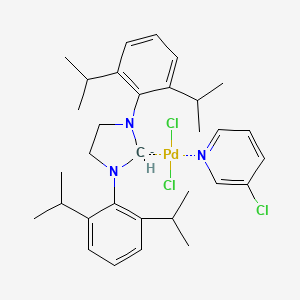
![(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B11927695.png)

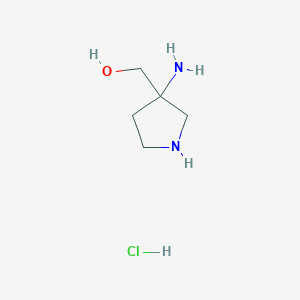
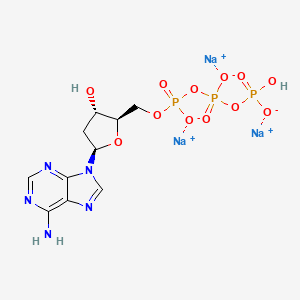
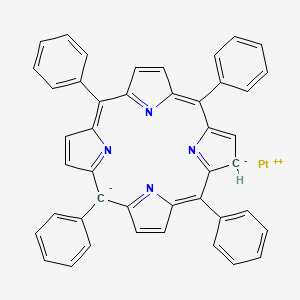

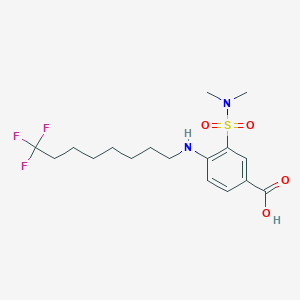
![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)

![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)



